molecular formula C15H21ClN2O B5887605 4-chloro-N-(1-propylpiperidin-4-yl)benzamide

4-chloro-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B5887605
M. Wt: 280.79 g/mol
InChI Key: TUCGIYQBXJDEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-propylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring substituted with a propyl group and a benzamide moiety substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-propylpiperidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethyl methyl ketone at room temperature. The product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide moiety to an amine.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets within cells. It has been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) protein, which plays a crucial role in cellular response to hypoxia. This induction leads to the activation of downstream target genes such as p21, promoting cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce HIF-1α expression and promote apoptosis in tumor cells sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .

Properties

IUPAC Name

4-chloro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCGIYQBXJDEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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